N-benzyl-4-butyl-N-(pyridin-2-yl)cyclohexanecarboxamide
Description
N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a butyl chain, a pyridinyl group, and a cyclohexane carboxamide moiety
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-benzyl-4-butyl-N-pyridin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H30N2O/c1-2-3-9-19-13-15-21(16-14-19)23(26)25(22-12-7-8-17-24-22)18-20-10-5-4-6-11-20/h4-8,10-12,17,19,21H,2-3,9,13-16,18H2,1H3 |
InChI Key |
SZOIGNXLIKKBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate aromatic compound.
Introduction of the Butyl Chain: The butyl chain can be added via a Grignard reaction, where butyl magnesium bromide reacts with a suitable carbonyl compound.
Formation of the Pyridinyl Intermediate: The pyridinyl group can be introduced through a nucleophilic substitution reaction using 2-chloropyridine and an appropriate nucleophile.
Cyclohexane Carboxamide Formation: The final step involves the formation of the cyclohexane carboxamide moiety through an amide coupling reaction using cyclohexanecarboxylic acid and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-4-BUTYL-N-(PYRIDIN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with the pyridinyl group at the 3-position.
N-BENZYL-4-BUTYL-N-(PYRIDIN-4-YL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with the pyridinyl group at the 4-position.
Uniqueness
N-BENZYL-4-BUTYL-N-(PYRIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the specific positioning of the pyridinyl group at the 2-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
